molecular formula C9H7FN2O B11912379 6-Fluoro-7-methoxyquinoxaline

6-Fluoro-7-methoxyquinoxaline

Cat. No.: B11912379
M. Wt: 178.16 g/mol
InChI Key: YYMQZZOMPSIZLS-UHFFFAOYSA-N
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Description

6-Fluoro-7-methoxyquinoxaline is a heterocyclic aromatic compound with the molecular formula C₉H₇FN₂O It is a derivative of quinoxaline, characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 7th position on the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-methoxyquinoxaline typically involves the reaction of appropriate aniline derivatives with fluorinated reagents under controlled conditions. One common method includes the use of transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the fluorine atom and methoxy group onto the quinoxaline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of green chemistry principles, such as employing molecular oxygen as an oxidant, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-7-methoxyquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert it to the corresponding dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Fluoro-7-methoxyquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methoxyquinoxaline involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication in bacteria. The compound forms complexes with these enzymes and DNA, blocking the movement of the DNA-replication fork and thereby inhibiting DNA replication .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-7-methoxyquinoxaline is unique due to the presence of both a fluorine atom and a methoxy group on the quinoxaline ring. This combination imparts distinct chemical properties, such as enhanced biological activity and specific reactivity patterns, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

6-fluoro-7-methoxyquinoxaline

InChI

InChI=1S/C9H7FN2O/c1-13-9-5-8-7(4-6(9)10)11-2-3-12-8/h2-5H,1H3

InChI Key

YYMQZZOMPSIZLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CN=C2C=C1F

Origin of Product

United States

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